molecular formula C7H13NO3 B069965 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide CAS No. 171549-81-8

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No. B069965
M. Wt: 159.18 g/mol
InChI Key: ZIBZEZKMNULXCI-UHFFFAOYSA-N
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Description

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW501516 and has been studied extensively for its ability to activate PPARδ receptors, which play a crucial role in regulating various physiological processes.

Mechanism Of Action

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. These receptors play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.

Biochemical And Physiological Effects

Activation of PPARδ receptors by 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several biochemical and physiological effects. It leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation.

Advantages And Limitations For Lab Experiments

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound is not without limitations. Its potential therapeutic applications are still being studied, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its effects on these conditions. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand its effects on athletic performance and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclobutanone to form the cyclic ketone, which is reduced with sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is reacted with methoxyamine hydrochloride to form the desired compound.

Scientific Research Applications

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate PPARδ receptors, which play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.

properties

CAS RN

171549-81-8

Product Name

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide

InChI

InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3

InChI Key

ZIBZEZKMNULXCI-UHFFFAOYSA-N

SMILES

CN(C(=O)C1CC(C1)O)OC

Canonical SMILES

CN(C(=O)C1CC(C1)O)OC

synonyms

Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, cis- (9CI)

Origin of Product

United States

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